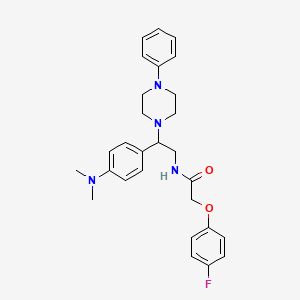

![molecular formula C19H13N3O4 B2553923 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 942001-04-9](/img/structure/B2553923.png)

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

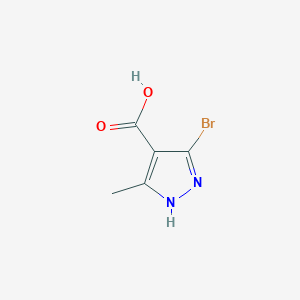

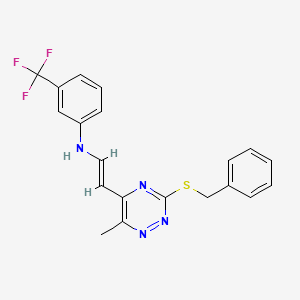

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H13N3O4 and its molecular weight is 347.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Development of Pyrido and Pyrimidino Derivatives : The reaction of 9-amino-7-(4-chlorophenyl)-6-oxo-6H,7H-pyrano[3,2-c]chromene-8-carbonitrile with various reagents led to the synthesis of derivatives with potential biological activities. The synthesized compounds' structural elucidation was supported by IR, 1H NMR, 13C NMR, and MS spectra analysis, highlighting the diverse synthetic strategies employed to obtain new chemical entities for further biological evaluation (Mahmoud et al., 2007).

Synthesis of Pyridopyrimidines and Chromenopyrimidinones : Studies have reported the synthesis of pyridopyrimidines and chromenopyrimidinones, demonstrating the chemical versatility of these frameworks. These compounds are synthesized via reactions involving aminopyridine derivatives, showcasing the potential for developing novel compounds with unique structural features (Gelling & Wibberley, 1969).

Biological Evaluation

Antimicrobial Activities : Derivatives such as coumarin pyrazole pyrimidine triones and thioxopyrimidinones were synthesized and evaluated for their antibacterial activity against various microorganisms. Some compounds exhibited significant activity, highlighting the potential of these derivatives as leads for developing new antimicrobial agents (Vijaya Laxmi et al., 2012).

Anticancer and Antifungal Potentials : A series of novel fused pyrano pyrimidinones were synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds showed marked activity against specific bacterial strains and fungi, indicating their potential as antifungal and antibacterial agents. The study's emphasis on eco-friendly synthesis using Brønsted acidic ionic liquid as a catalyst adds a dimension of sustainability to the research (Banothu et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is believed to be the enzyme carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound: interacts with its target, carbonic anhydrase I, by binding into the active site of the enzyme . The keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring moiety chelate the Mg2+ ion, which is crucial for the enzyme’s activity .

Pharmacokinetics

The pharmacokinetic properties of This compound The compound’s druglikeness and admet properties have been investigated , suggesting potential bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action are likely related to its inhibition of carbonic anhydrase I . By inhibiting this enzyme, the compound could potentially disrupt pH regulation and ion transport in cells.

Future Directions

properties

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4/c1-11-16(18(24)22-9-5-4-8-15(22)20-11)21-17(23)13-10-12-6-2-3-7-14(12)26-19(13)25/h2-10H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZXMQLWIVAFPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2553841.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B2553843.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)

![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2553862.png)